molecular formula C19H16N6O3S B11045849 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{4-[(3-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{4-[(3-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine

Cat. No.: B11045849
M. Wt: 408.4 g/mol
InChI Key: UIJSMFDVPWELME-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{4-[(3-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a benzodioxin ring, an isothiazolyl group, and an oxadiazole moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{4-[(3-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Isothiazolyl Group: This step may involve the reaction of a suitable thioamide with a halogenating agent to form the isothiazole ring.

    Synthesis of the Oxadiazole Moiety: This can be accomplished by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the benzodioxin, isothiazolyl, and oxadiazole intermediates using appropriate coupling agents and conditions to form the target compound.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{4-[(3-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of new ring structures.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{4-[(3-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{4-[(3-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{4-[(3-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine can be compared with other similar compounds, such as:

    Benzodioxin Derivatives: Compounds containing the benzodioxin ring, which may have similar chemical reactivity and biological activity.

    Isothiazolyl Derivatives: Compounds with the isothiazolyl group, known for their antimicrobial and antifungal properties.

    Oxadiazole Derivatives: Compounds with the oxadiazole moiety, which are studied for their potential therapeutic applications.

The uniqueness of this compound lies in its combination of these functional groups, which contribute to its diverse chemical and biological properties.

Properties

Molecular Formula

C19H16N6O3S

Molecular Weight

408.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[4-(pyridin-3-ylmethylamino)-1,2-thiazol-3-yl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C19H16N6O3S/c1-2-12(9-20-5-1)10-21-14-11-29-25-17(14)18-23-24-19(28-18)22-13-3-4-15-16(8-13)27-7-6-26-15/h1-5,8-9,11,21H,6-7,10H2,(H,22,24)

InChI Key

UIJSMFDVPWELME-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NN=C(O3)C4=NSC=C4NCC5=CN=CC=C5

Origin of Product

United States

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